2-(2,4-difluorophenoxy)-N-(thiophen-2-ylmethyl)propanamide
Overview
Description
2-(2,4-difluorophenoxy)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-difluorophenoxy)-N-(2-thienylmethyl)propanamide is 297.06350616 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass Spectral Behavior
The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical. This understanding comes from analyzing 2-[acyl(alkyl)amino]oxazoles and using deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).
Stereoselective Synthesis
The difluoromethyl group, similar to those in the compound , has been used in drug discovery, particularly as a bioisostere for methyl, hydroxyl, and thiol groups. An efficient biocatalytic method for the highly diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes was developed, using engineered myoglobin catalysts (Carminati et al., 2020).
Insecticidal Activity
Compounds like sulfoxaflor, which have structural similarities to 2-(2,4-difluorophenoxy)-N-(2-thienylmethyl)propanamide, exhibit broad-spectrum efficacy against many sap-feeding insect pests. This reflects the unique structure compared to other classes of insecticides (Zhu et al., 2011).
Electrochemical Polymerization
A new low band gap polyfluorene derivative, containing ethylenedioxythiophene as donor and fluorenone as an acceptor groups, was electrochemically synthesized. This demonstrates the potential for electrochemical applications involving similar compounds (Bezgin & Önal, 2010).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, which shares some structural resemblance, were synthesized and shown to possess antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(thiophen-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-9(14(18)17-8-11-3-2-6-20-11)19-13-5-4-10(15)7-12(13)16/h2-7,9H,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYELEZYFRVYJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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